2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1565404-86-5
VCID: VC7095883
InChI: InChI=1S/C7H5N3O3/c11-6(12)3-1-2-8-5-4(3)9-7(13)10-5/h1-2H,(H,11,12)(H2,8,9,10,13)
SMILES: C1=CN=C2C(=C1C(=O)O)NC(=O)N2
Molecular Formula: C7H5N3O3
Molecular Weight: 179.135

2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

CAS No.: 1565404-86-5

Cat. No.: VC7095883

Molecular Formula: C7H5N3O3

Molecular Weight: 179.135

* For research use only. Not for human or veterinary use.

2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid - 1565404-86-5

Specification

CAS No. 1565404-86-5
Molecular Formula C7H5N3O3
Molecular Weight 179.135
IUPAC Name 2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-7-carboxylic acid
Standard InChI InChI=1S/C7H5N3O3/c11-6(12)3-1-2-8-5-4(3)9-7(13)10-5/h1-2H,(H,11,12)(H2,8,9,10,13)
Standard InChI Key GHJRWWNBBBLJQO-UHFFFAOYSA-N
SMILES C1=CN=C2C(=C1C(=O)O)NC(=O)N2

Introduction

Structural Characteristics and Molecular Properties

Core Chemical Architecture

The compound’s structure integrates a pyridine ring fused with an imidazole moiety at the 4,5-b position, with hydroxyl and carboxylic acid functional groups at the 2- and 7-positions, respectively. This arrangement creates a planar, aromatic system with distinct electronic properties. The IUPAC name, 2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-7-carboxylic acid, reflects the keto-enol tautomerism possible at the 2-hydroxy group.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₇H₅N₃O₃
Molecular Weight179.135 g/mol
CAS Number1565404-86-5
SMILESC1=CN=C2C(=C1C(=O)O)NC(=O)N2
InChI KeyGHJRWWNBBBLJQO-UHFFFAOYSA-N

The Standard InChI (InChI=1S/C7H5N3O3/c11-6(12)3-1-2-8-5-4(3)9-7(13)10-5/h1-2H,(H,11,12)(H2,8,9,10,13)) encodes stereochemical and tautomeric details, critical for computational modeling. The planar structure suggests potential for π-π stacking interactions, a feature often exploited in drug design for target binding.

Tautomerism and Solubility

The 2-hydroxy group enables keto-enol tautomerism, influencing solubility and reactivity. While experimental solubility data remain unreported, the carboxylic acid moiety likely confers moderate aqueous solubility at physiological pH, akin to structurally similar compounds like picolinic acid. Theoretical calculations predict a logP value of ~0.9, indicating balanced hydrophilicity-lipophilicity, though experimental validation is needed.

Synthetic Methodologies

General Approaches to Imidazo[4,5-b]Pyridine Synthesis

Though no explicit protocols for 2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid are documented, analogous imidazo[4,5-b]pyridines are typically synthesized via:

  • Condensation Reactions: Between aminopyridines and carbonyl-containing reagents.

  • Ring-Closure Strategies: Using microwave-assisted or transition metal-catalyzed cyclizations.

For example, imidazo[4,5-b]pyridines are often prepared by treating 3-amino-4-picoline with formic acid under reflux, though substituent positioning requires precise control.

Hypothetical Route for Target Compound

A plausible synthesis could involve:

  • Functionalization of Pyridine: Introducing a carboxylic acid group at the 7-position via directed ortho-metalation.

  • Imidazole Ring Formation: Condensation of a 2-aminopyridine derivative with a carbonyl source (e.g., urea or triphosgene) under acidic conditions.

  • Oxidation/Reduction: To install the 2-hydroxy group, potentially using H₂O₂ or enzymatic catalysis.

Table 2: Key Synthetic Challenges

ChallengeConsideration
RegioselectivityEnsuring correct ring fusion
Functional Group StabilityCarboxylic acid decomposition
Tautomer ControlKeto-enol equilibrium management

Comparative Analysis with Related Compounds

vs. Imidazo[4,5-c]Pyridine Derivatives

Shifting the fusion position from 4,5-b to 4,5-c alters electronic density distribution, affecting reactivity. For instance, 4,5-c derivatives often show enhanced fluorescence, whereas 4,5-b variants like this compound may prioritize electrochemical stability.

vs. Simple Pyridine Carboxylic Acids

Compared to picolinic acid (pyridine-2-carboxylic acid), the fused imidazole ring in this compound:

  • Increases molecular rigidity.

  • Enhances metal-chelation capacity via additional N-donor sites.

Research Gaps and Future Directions

Unexplored Pharmacodynamics

Despite structural promise, no in vitro or in vivo studies have been published. Priority areas include:

  • Kinase Binding Assays: Screening against EGFR, VEGFR, or other oncology targets.

  • Antibacterial Screens: Given the rise in antibiotic resistance.

Synthetic Optimization

Developing scalable, green chemistry routes (e.g., photocatalytic cyclizations) could address current limitations in yield and purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator